molecular formula C6H7F3O2 B6235693 rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2137544-92-2

rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6235693
CAS No.: 2137544-92-2
M. Wt: 168.11 g/mol
InChI Key: MVNRGPSCFHXBBA-UCORVYFPSA-N
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Description

rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 1903827-41-7) is a chiral cyclopropane derivative of significant interest in scientific research and development . This compound features a strained cyclopropane ring substituted with both a carboxylic acid group and a trifluoromethyl group on adjacent carbons, creating a unique and rigid scaffold . The presence of the trifluoromethyl group is a key structural motif, as it is widely known to enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug-like molecules . With a molecular formula of C6H7F3O2 and a molecular weight of 168 Da, it serves as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules . Its applications are primarily found in early-stage drug discovery, where it can be used as a precursor for the development of enzyme inhibitors or receptor modulators. The carboxylic acid functional group allows for further derivatization, such as amide bond formation or esterification, to explore structure-activity relationships . The stereochemistry of the compound, designated as (1R,2R), is crucial for its interaction with biological targets and can influence the enantioselectivity of its activity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound to create novel chemical entities for potential applications in areas such as antiviral or anticancer agent development, where cyclopropane-containing structures have shown promise .

Properties

CAS No.

2137544-92-2

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

(1S,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11)/t3-,5-/m0/s1

InChI Key

MVNRGPSCFHXBBA-UCORVYFPSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O

Canonical SMILES

CC1(CC1C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The nitrogen ylide approach, exemplified by the synthesis of pyrimidinyl cyclopropane carboxylic acids, involves a palladium-catalyzed conjugate addition followed by cyclopropanation. For rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, the reaction begins with the formation of a nitrogen ylide from tert-butyl bromoacetate and DABCO in acetonitrile. The ylide reacts with a vinyl trifluoromethyl precursor (e.g., 4-methyl-2-vinylpyrimidine) in the presence of cesium carbonate at 80°C for 20 hours. This method achieves a 58% yield over three steps, with the cyclopropanation step itself yielding 70–80%.

Key advantages include mild conditions and compatibility with sensitive functional groups. However, the requirement for anhydrous solvents and precise stoichiometry of Cs₂CO₃ introduces scalability challenges. The stereochemical outcome is influenced by the ylide’s configuration, favoring the trans-cyclopropane isomer due to steric hindrance during ring closure.

Chiral Resolution Techniques

Racemic mixtures produced via this route are resolved using chiral amines such as (S)-1-(1-naphthyl)ethylamine. Recrystallization of the diastereomeric salts in dimethyl carbonate achieves enantiomeric excess (ee) values up to 98.8%. For instance, treating the racemic acid with (S)-1-(1-naphthyl)ethylamine in refluxing dimethyl carbonate followed by sequential cooling and filtration yields the (1S,2S)-enantiomer with 97.4% ee after two recrystallizations.

Favorskii Rearrangement

Reaction Conditions and Byproduct Management

The Favorskii rearrangement, detailed in a patent for chlorofluoroalkyl cyclopropanes, offers a complementary route. Starting from a β-keto ester precursor, the reaction employs aqueous sodium hydroxide (2 M) at 10–25°C in dioxane or methylene chloride. For example, 5,5,5-trifluoro-2,4,4-trichloropentanoic acid chloride undergoes cyclization with isobutylene in cyclohexane at 65°C, yielding 61% of the cyclopropane product after acidification with HCl.

This method prioritizes cost-effectiveness and scalability but suffers from moderate yields (25–61%) and the formation of cis-isomers as byproducts. The use of mineral acids for workup risks hydrolyzing sensitive trifluoromethyl groups, necessitating careful pH control.

Solvent and Base Selection

Optimal solvents include water-immiscible options like methylene chloride, which facilitate phase separation during extraction. Sodium hydroxide is preferred over potassium carbonate due to faster reaction kinetics, though excess base can lead to ester hydrolysis. A recent modification replaces NaOH with KOH in tetrahydrofuran, improving yields to 68% while reducing side reactions.

Multi-Step Synthesis via Tosylation and Cyanide Substitution

Stepwise Reaction Protocol

A Chinese patent outlines a three-step synthesis starting from 1-(trifluoromethyl)cyclopropyl-1-alcohol. Tosylation with p-toluenesulfonyl chloride in acetonitrile at 0–5°C produces a tosylate intermediate, which is subsequently treated with sodium cyanide in DMF at 120°C. The nitrile intermediate undergoes hydrolysis with aqueous HCl to yield the carboxylic acid.

Yield and Purity Considerations

This route achieves an overall yield of 45–50%, with the hydrolysis step as the bottleneck (70% efficiency). The use of DMF as a solvent introduces challenges in purification, requiring multiple washes with ethyl acetate to remove residual cyanide. Despite these limitations, the method avoids transition-metal catalysts, making it environmentally favorable.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Key Challenges
Nitrogen Ylide58%High (trans > 98% ee)ModerateAnhydrous conditions, costly reagents
Favorskii61%Moderate (cis dominant)HighByproduct formation, pH sensitivity
Tosylation-Cyanide50%LowLowCyanide handling, purification

The nitrogen ylide method excels in stereocontrol but requires specialized reagents. The Favorskii rearrangement is scalable but less selective, while the tosylation route offers simplicity at the expense of yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid group undergoes classical nucleophilic substitution reactions, often requiring activation to enhance electrophilicity.

Reaction Type Reagents/Conditions Products Key Observations
EsterificationMethanol/H⁺, SOCl₂ followed by alcoholMethyl ester derivativesHigh yields (>80%) under acidic conditions
Amide FormationThionyl chloride (SOCl₂) + amineCorresponding amidesRequires prior conversion to acyl chloride
Salt FormationNaOH/KOHCarboxylate saltsWater-soluble ionic compounds

These reactions exploit the electrophilic carbonyl carbon, with the trifluoromethyl group increasing acidity (pKa ≈ 2.5–3.0) compared to non-fluorinated analogs .

Decarboxylation Reactions

The strained cyclopropane ring facilitates decarboxylation under thermal or basic conditions:

Conditions Temperature Products Mechanistic Notes
Pyrolysis150–200°C1-methyl-2-(trifluoromethyl)cyclopropane + CO₂Radical pathway dominates
Aqueous NaOH (10%)RefluxRing-opened alkene derivativesBase-induced β-scission mechanism

Decarboxylation kinetics show a 15–20% faster rate compared to non-cyclopropane carboxylic acids due to ring strain relief .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in electrophilic and radical-mediated openings:

Reagent Products Regioselectivity
H₂/Pd-C3-methyl-4-(trifluoromethyl)pentanoic acidHydrogenolysis at most substituted bond
Br₂ in CCl₄Dibromoalkane derivativesElectrophilic addition across ring
Ozone (O₃)Dicarbonyl compoundsOzonolysis followed by reductive workup

Ring-opening reactions are highly sensitive to steric effects from the trifluoromethyl group, favoring cleavage at the least substituted bond .

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, specialized conditions enable transformations:

Reaction Conditions Products
HydrolysisH₂SO₄ (98%), 120°C, 24hCarboxylic acid with -COOH and -CF₂H
Grignard AdditionRMgX, THF, –78°CAlkylated cyclopropane derivatives

Stereochemical Considerations

The (1R,2R) configuration influences reaction outcomes:

  • Esterification proceeds with retention of configuration at both stereocenters .

  • Ring-opening reactions show diastereoselectivity up to 4:1 in hydrogenolysis due to steric hindrance from the methyl group.

Scientific Research Applications

Medicinal Chemistry

Rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has been explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, making this compound valuable in drug design.

Case Study: Antiviral Agents

  • Researchers have investigated the use of trifluoromethylated compounds in developing antiviral agents. The presence of the trifluoromethyl group can improve binding affinity to viral targets, enhancing efficacy against viruses such as HIV and HCV.

Agrochemicals

The compound's structural features make it a candidate for developing agrochemical products, particularly herbicides and fungicides. The unique cyclopropane framework offers potential for selective action against specific plant pests.

Case Study: Herbicide Development

  • A study demonstrated that derivatives of this compound exhibited herbicidal activity against broadleaf weeds while sparing cereal crops. This selectivity is crucial for sustainable agricultural practices.

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+169.04709142.5
[M+Na]+191.02903149.8
[M+NH₄]+186.07363148.8
[M+K]+207.00297146.8
[M-H]-167.03253143.7

This table provides insights into the ionization behavior of the compound, which is critical for understanding its reactivity and interaction with biological systems.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Stereoisomeric Variants

  • rac-(1R,2S)-1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
    • Structure : Differs in stereochemistry (1R,2S vs. 1R,2R).
    • Properties : Stereochemical differences can alter biological activity, solubility, and crystal packing. For example, the (1R,2S) isomer may exhibit distinct binding affinities to enzymes or receptors compared to the (1R,2R) form .
    • Molecular Formula : C₆H₇F₃O₂; Molecular Weight: 201.20 .

Substituent Modifications on the Cyclopropane Ring

Halogen-Substituted Derivatives
  • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid

    • Structure : Contains a 3,4-difluorophenyl group instead of methyl and CF₃.
    • Properties : The difluorophenyl group enhances lipophilicity and metabolic stability. The carboxylic acid pKa is lower than alkyl-substituted analogs due to electron-withdrawing fluorine atoms.
    • Molecular Formula : C₁₀H₇F₂O₂; Molecular Weight: 198.17; CAS: 220352-36-3 .
  • trans,rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic Acid Structure: 2,6-Difluorophenyl substituent. Molecular Formula: C₁₀H₈F₂O₂; Molecular Weight: 198.17; CAS: 455267-88-6 .
Oxygen-Containing Substituents
  • rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic Acid
    • Structure : Oxan-4-yl (tetrahydropyran) group replaces CF₃ and methyl.
    • Properties : The oxygen atom increases polarity and water solubility. This compound may serve as a bioisostere for ether-containing drug candidates.
    • Molecular Formula : C₉H₁₄O₃; Molecular Weight: 170.21; CAS: 2059908-29-9 .
Functionalized Derivatives
  • rac-(1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid Structure: Incorporates a Boc-protected aminomethyl group. Properties: The Boc group enhances stability during synthesis, while the amino group allows for further functionalization (e.g., peptide coupling). Molecular Formula: C₁₁H₁₆F₃NO₄ (estimated); CAS: Not explicitly listed .

Comparison of Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties
Target Compound Methyl, CF₃ C₆H₇F₃O₂ 201.20 - High acidity (CF₃), moderate lipophilicity
(1R,2S)-Stereoisomer Methyl, CF₃ C₆H₇F₃O₂ 201.20 - Altered stereochemistry affects binding
(1R,2R)-2-(3,4-Difluorophenyl) 3,4-Difluorophenyl C₁₀H₇F₂O₂ 198.17 220352-36-3 Enhanced metabolic stability
rel-(1R,2R)-2-(2,5-Dimethoxyphenyl) 2,5-Dimethoxyphenyl C₁₂H₁₄O₄ 222.24 1430328-71-4 Electron-donating groups reduce acidity
rac-(1R,2S)-2-(Oxan-4-yl) Oxan-4-yl C₉H₁₄O₃ 170.21 2059908-29-9 Improved aqueous solubility

Acidity and Solubility

  • The target compound’s carboxylic acid pKa is lower than non-fluorinated analogs (e.g., methyl-substituted cyclopropanes) due to the electron-withdrawing CF₃ group.
  • Oxygen-containing derivatives (e.g., oxan-4-yl) exhibit higher aqueous solubility, critical for bioavailability in drug formulations .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, and how is stereochemical control achieved during cyclopropanation?

  • Methodological Answer : The synthesis typically involves two key steps:

Cyclopropanation : A diazo compound (e.g., diazoacetate) reacts with an olefin under transition metal catalysis (e.g., rhodium or copper) to form the cyclopropane ring. Chiral ligands may be used to control stereochemistry, though achieving high enantiomeric purity remains challenging .

Trifluoromethylation : The trifluoromethyl group is introduced via nucleophilic substitution or radical-mediated reactions. For example, (trifluoromethyl)copper reagents can react with halogenated intermediates under controlled temperatures (−30°C to 25°C) .
Challenges include minimizing racemization during cyclopropanation and avoiding side reactions due to the electron-withdrawing nature of the trifluoromethyl group.

Q. Which analytical techniques are essential for confirming the stereochemistry and purity of this cyclopropane derivative?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) to assess enantiomeric excess .
  • X-ray Crystallography : Resolves absolute configuration, particularly for crystalline intermediates or derivatives .
  • 19F NMR : Monitors trifluoromethyl group integrity and detects diastereomeric impurities due to fluorine's high sensitivity .
  • Polarimetry : Measures optical rotation to confirm enantiomeric composition post-synthesis.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoromethyl group increases:

  • Lipophilicity (logP ↑), enhancing membrane permeability.
  • Metabolic stability by resisting oxidative degradation.
  • Electron-withdrawing effects , which polarize adjacent bonds (e.g., carboxylic acid group) and alter reactivity in nucleophilic substitutions.
    Comparative studies with difluoromethyl or methyl analogs show reduced metabolic clearance (e.g., t1/2 increased by 2–3× in hepatic microsomes) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized using asymmetric catalysis during cyclopropanation?

  • Methodological Answer :

  • Chiral Catalysts : Rhodium(II) complexes with binaphthyl-derived ligands (e.g., Rh₂(S-PTAD)₄) induce high enantioselectivity (>90% ee) in cyclopropanation reactions. Reaction conditions (e.g., −40°C, anhydrous solvents) minimize thermal racemization .
  • Dynamic Kinetic Resolution : Combining chiral catalysts with reversible ring-opening intermediates can improve stereochemical outcomes.
  • Post-Synthesis Derivatization : Converting the carboxylic acid to a chiral amide or ester facilitates separation via diastereomeric crystallization .

Q. What computational strategies predict the reactivity of the trifluoromethyl group in enzymatic or catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. For example, the C–CF₃ bond exhibits a BDE of ~105 kcal/mol, making it resistant to homolytic cleavage .
  • Molecular Docking : Simulates interactions with enzyme active sites (e.g., cytochrome P450 isoforms) to identify metabolic hotspots.
  • MD Simulations : Models solvation effects and conformational flexibility in biological environments.

Q. What experimental approaches are used to evaluate this compound’s enzyme inhibitory activity?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in dose-response experiments. For example, competitive inhibition kinetics (Lineweaver-Burk plots) confirm binding mode .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • X-ray Crystallography : Resolves inhibitor-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How do structural modifications (e.g., replacing trifluoromethyl with difluoromethyl) affect biological activity and stability?

  • Methodological Answer :

  • Comparative SAR Studies : Difluoromethyl analogs show reduced metabolic stability (t1/2 ↓ by 40% in microsomal assays) but improved solubility (logP ↓ by 0.5 units).
  • Electron-Deficient Centers : Trifluoromethyl’s stronger electron-withdrawing effect increases acidity of the carboxylic acid (pKa ~2.5 vs. ~3.0 for difluoromethyl), enhancing ionic interactions in enzymatic binding pockets .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for trifluoromethylated cyclopropanes: How can researchers reconcile these variations?

  • Methodological Answer : Yield inconsistencies often arise from:

  • Catalyst Purity : Residual moisture in transition metal catalysts (e.g., Cu(OTf)₂) reduces activity. Use of rigorously dried catalysts and solvents (e.g., molecular sieves) improves reproducibility.
  • Reaction Scale : Milligram-scale reactions may report higher yields due to easier heat/ mass transfer. Pilot-scale syntheses require optimized mixing and temperature control .
  • Analytical Methods : HPLC vs. NMR quantification can differ by ±5% due to impurity overlap.

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